molecular formula C15H23N3O2S B7052383 N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide

N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide

Cat. No.: B7052383
M. Wt: 309.4 g/mol
InChI Key: BMHFTBBSKJAGDN-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide is a synthetic compound that features a thiazole ring, a piperidine ring, and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated thiazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-11-10-21-13(17-11)7-5-8-14(19)18-9-4-3-6-12(18)15(20)16-2/h10,12H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHFTBBSKJAGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCC(=O)N2CCCCC2C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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